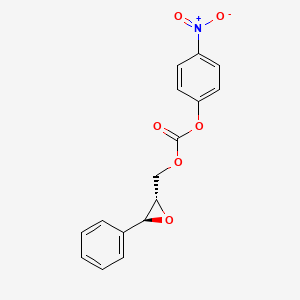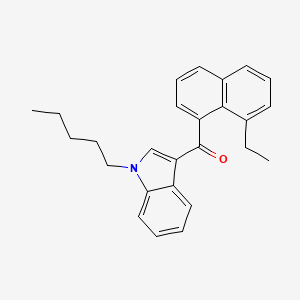
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of naphthoylindoles This compound is known for its complex structure, which includes a naphthalene ring substituted with an ethyl group and an indole ring substituted with a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone typically involves the condensation of 8-ethylnaphthalene-1-carboxylic acid with 1-pentyl-1H-indole-3-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to isolate and purify the compound. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research has investigated its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Wirkmechanismus
The mechanism of action of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a different substitution pattern on the naphthalene ring.
JWH-018: A well-known synthetic cannabinoid with a similar indole structure but different substituents.
Uniqueness
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the naphthalene ring and the pentyl group on the indole ring distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and unique applications .
Eigenschaften
CAS-Nummer |
2237963-41-4 |
|---|---|
Molekularformel |
C26H27NO |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(8-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-23(21-14-6-7-16-24(21)27)26(28)22-15-10-13-20-12-9-11-19(4-2)25(20)22/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
InChI-Schlüssel |
FRVNYZYXZMSTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


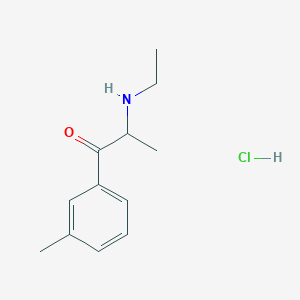
![6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid](/img/structure/B10766787.png)
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
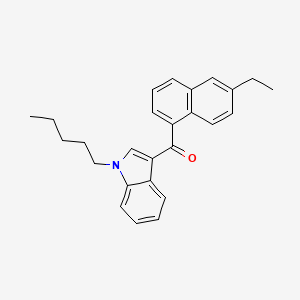
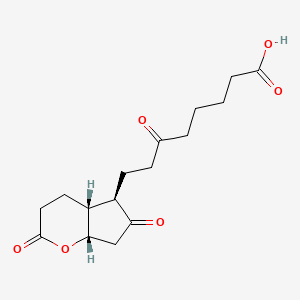
![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)
![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)

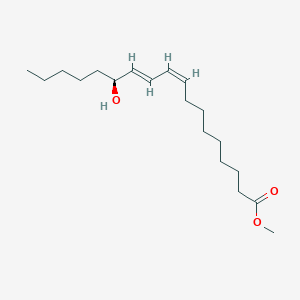
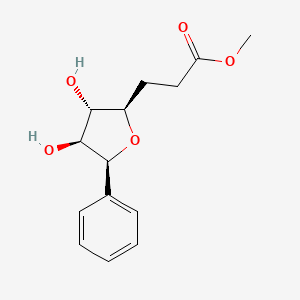
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
